molecular formula C17H14O5S B2957681 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866013-26-5

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2957681
CAS No.: 866013-26-5
M. Wt: 330.35
InChI Key: KCIUGRNFJVRBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C₁₇H₁₄O₅S and a molecular weight of 330.355 Da . This compound is known for its unique structure, which combines a chromen-2-one core with a sulfonyl group and a hydroxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one include other sulfonyl-substituted chromen-2-ones and hydroxy-substituted chromen-2-ones. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a sulfonyl group and a hydroxy group on the chromen-2-one core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-10-3-6-14(7-11(10)2)23(20,21)16-8-12-4-5-13(18)9-15(12)22-17(16)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIUGRNFJVRBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.